molecular formula C18H28O2S2 B5021360 1,3-Bis(butylsulfanyl)propan-2-yl benzoate

1,3-Bis(butylsulfanyl)propan-2-yl benzoate

Cat. No.: B5021360
M. Wt: 340.5 g/mol
InChI Key: QNQHWFIFYLGTLD-UHFFFAOYSA-N
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Description

1,3-Bis(butylsulfanyl)propan-2-yl benzoate is an organic compound with the molecular formula C18H28O2S2 This compound is characterized by the presence of butylsulfanyl groups attached to a propanyl backbone, which is further esterified with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(butylsulfanyl)propan-2-yl benzoate typically involves the reaction of 1,3-dibromopropane with butylthiol in the presence of a base such as sodium hydroxide to form 1,3-bis(butylsulfanyl)propane. This intermediate is then esterified with benzoic acid or its derivatives under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(butylsulfanyl)propan-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted benzoates.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1,3-Bis(butylsulfanyl)propan-2-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(butylsulfanyl)propan-2-yl benzoate involves its interaction with specific molecular targets. The sulfanyl groups can form strong interactions with metal ions, which may play a role in its biological activity. Additionally, the benzoate ester can undergo hydrolysis to release benzoic acid, which has known antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(butylsulfanyl)propan-2-yl benzoate is unique due to the presence of both butylsulfanyl and benzoate ester groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

1,3-bis(butylsulfanyl)propan-2-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2S2/c1-3-5-12-21-14-17(15-22-13-6-4-2)20-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQHWFIFYLGTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(CSCCCC)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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